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Abaecin isoform 1

Cat. No.: B1578671
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Description

Historical Overview of Abaecin (B1167496) Family Discovery and Early Characterization

The investigation into the immune systems of insects led to the discovery of a diverse array of antimicrobial peptides (AMPs), which are crucial components of the innate immune response. Within this field, the Abaecin family of peptides represents a significant group of proline-rich AMPs. The foundational discovery of this family occurred in 1990 when researchers isolated and characterized a novel peptide from the hemolymph of the honeybee, Apis mellifera. nih.govmdpi.comnih.gov This discovery was achieved by inducing an immune response in bees through injection with live bacteria and subsequently analyzing the hemolymph using liquid chromatography. nih.govnih.gov

The newly identified peptide was named "Abaecin." nih.gov Early characterization revealed it to be a 34-amino-acid-long, cationic peptide distinguished by a high content of proline residues (10 prolines in total). nih.govsb-peptide.com This high proline content prevents the formation of a stable α-helical structure, a common feature in many other antimicrobial peptides. nih.govsb-peptide.com The discovery of Abaecin followed the characterization of another family of bee-derived AMPs, the apidaecins, in 1989, broadening the understanding of the honeybee's complex humoral immunity. nih.gov

Initial studies demonstrated that Abaecin possesses a broad spectrum of activity, though with lower specific activity against certain Gram-negative bacteria compared to apidaecins. nih.gov Notably, it showed efficacy against an apidaecin-resistant bacterial strain. nih.gov Subsequent research has identified abaecin-like (B1578668) peptides in other hymenopteran species, including the European bumblebee (Bombus pascuorum) and various wasp species, indicating a conserved role for this peptide family in insect immunity. bicnirrh.res.inresearchgate.net

Table 1: Key Milestones in Abaecin Research

Year Discovery/Finding Species Significance
1989 Discovery of Apidaecins Apis mellifera (Honeybee) Preceded and provided context for the discovery of other honeybee AMPs. nih.gov
1990 First Isolation and Characterization of Abaecin Apis mellifera (Honeybee) Established the existence of a new family of proline-rich antimicrobial peptides in insects. nih.govnih.gov
1997 Identification of Abaecin in Bumblebees Bombus pascuorum (Bumblebee) Demonstrated that Abaecin is not exclusive to honeybees and is present in other hymenopteran insects. bicnirrh.res.in
2009 Identification of Abaecin Isoforms Apis cerana (Asiatic Honeybee) Revealed the existence of multiple forms of Abaecin, suggesting a more complex and adaptable immune strategy. nih.govplos.orgplos.org

The Unique Significance of Abaecin Isoform 1 within the Abaecin Family and its Biological Context

While the Abaecin peptide was initially identified as a single entity in the Western honeybee (Apis mellifera), subsequent research into the Asiatic honeybee (Apis cerana) revealed the existence of isoforms of this peptide. plos.orgnih.gov In 2009, studies identified 11 different abaecin cDNA sequences which code for two distinct abaecin peptides, designated AcAb1 and AcAb2. nih.govplos.org The term "this compound" in the context of current scientific literature refers to the first of these identified isoforms, AcAb1.

This compound (AcAb1) is a mature peptide consisting of 34 amino acids, whereas the second isoform (AcAb2) is slightly shorter with 33 amino acids. plos.org The presence of these isoforms in Apis cerana contrasts with the single form typically found in Apis mellifera and points to a greater variability in the immune defense arsenal (B13267) of the Asiatic honeybee. plos.orgnih.gov This diversity is thought to be an evolutionary adaptation to different pathogen pressures faced by wild and domesticated bee populations. plos.org

The biological significance of Abaecin, including its isoforms, lies in its specific role within the honeybee's innate immune system. The expression of abaecin genes is regulated by the Immune Deficiency (Imd) signaling pathway and is induced upon significant pathogen challenge. annals-parasitology.eu While considered a major antimicrobial peptide, Abaecin is functionally a secondary defense line. plos.org It often acts as a backup, targeting bacteria that may be resistant to the primary AMPs like apidaecins. plos.org

Furthermore, this compound functions synergistically with other antimicrobial peptides. nih.gov It has been shown to work in concert with pore-forming peptides, such as hymenoptaecin. nih.gov These peptides disrupt the bacterial membrane, which in turn allows Abaecin to penetrate the bacterial cell and reach its intracellular target. nih.govresearchgate.net The primary intracellular target of the Abaecin family is the molecular chaperone DnaK, a crucial protein for bacterial protein folding. researchgate.net By inhibiting DnaK, Abaecin disrupts essential cellular processes, leading to bacterial death. This cooperative and distinct mechanism underscores the unique and vital role of this compound within the sophisticated immune response of honeybees.

Table 2: Comparison of Known Abaecin Forms

Feature Abaecin (Apis mellifera) This compound (AcAb1) (Apis cerana) Abaecin Isoform 2 (AcAb2) (Apis cerana)
Length 34 amino acids 34 amino acids 33 amino acids
Origin Western Honeybee Asiatic Honeybee Asiatic Honeybee
Key Characteristic The originally characterized proline-rich AMP. nih.gov The first of two identified isoforms in A. cerana. plos.org A slightly shorter isoform, highlighting genetic diversity. plos.org
Biological Role Inducible immune response against bacteria. annals-parasitology.eu Part of a more varied antimicrobial peptide system. plos.org Contributes to the broader immune defense of A. cerana. plos.org

Properties

bioactivity

Antimicrobial

sequence

VPYNPPRPGQSKPFPTFPGHGPFNPKTQWPYPLPNPGH

Origin of Product

United States

Genetic and Molecular Basis of Abaecin Isoform 1

Genomic Organization and Transcriptional Unit Architecture of Abaecin (B1167496) Isoform 1

The gene encoding Abaecin in Apis mellifera is characterized as an intron-less gene. bee.or.kr This means that the coding sequence is continuous, without the intervening non-coding regions (introns) that are common in many eukaryotic genes. This streamlined genomic structure allows for a more direct and potentially rapid transcription process.

The precursor molecule of Apis mellifera abaecin is 53 amino acids in length. bee.or.kr It contains a single cleavage site that, when processed, removes a 19-amino-acid signal peptide. bee.or.kr This processing step results in the mature, active 34-amino-acid abaecin peptide. nih.gov In the Asiatic honey bee, Apis cerana, the abaecin precursor gene is similarly structured with a pre-region encoding 19 amino acids and a mature region, but it notably lacks a pro-region. plos.org

Transcriptional Regulation of Abaecin Isoform 1 Gene Expression

The expression of the this compound gene is tightly controlled at the transcriptional level, ensuring its production is ramped up when needed to combat infections. This regulation involves a complex interplay of cis-regulatory elements within the gene's promoter region and trans-acting factors that bind to these elements to either activate or repress transcription.

Identification of Cis-Regulatory Elements and Trans-Acting Factors

The primary signaling pathway responsible for inducing the expression of abaecin is the Immune deficiency (Imd) pathway. annals-parasitology.eunih.govresearchgate.net This pathway is a cornerstone of the insect immune response, particularly against Gram-negative bacteria. annals-parasitology.eu Upon activation, the Imd pathway leads to the activation of the NF-κB-like transcription factor, Relish. While it is presumed that Relish directly regulates abaecin expression, in silico analyses have suggested that the abaecin gene may be regulated by both the Toll and Imd pathways. nih.gov However, experimental evidence from RNA interference (RNAi) studies, which specifically silenced components of the Toll pathway, did not show an effect on abaecin expression, reinforcing the primary role of the Imd pathway in its regulation. nih.gov

Inducible Pathways Governing this compound Expression in Response to Stimuli (e.g., Pathogens, Nutrition)

The expression of this compound is highly inducible by various stimuli, most notably by the presence of pathogens. Bacterial infection serves as a potent trigger for the upregulation of abaecin gene expression. nih.govannals-parasitology.euuniprot.org This response is a critical part of the honey bee's defense mechanism against invading microorganisms. For instance, infection with the chalkbrood fungus also leads to a significant increase in abaecin transcript levels. nih.gov

Beyond pathogens, nutritional status also plays a crucial role in modulating abaecin expression. Studies have shown that protein nutrition is a key factor. Honey bees fed a protein-rich diet, such as different types of pollen, exhibit altered expression levels of the abaecin gene. researchgate.netnih.gov Specifically, the availability of pollen has been linked to the activation of the abaecin gene. researchgate.net This suggests a direct link between the bee's nutritional state and its immune readiness.

The table below summarizes the key inducible pathways and their effects on this compound expression.

StimulusSignaling PathwayEffect on Abaecin ExpressionReferences
Bacterial InfectionImd PathwayUpregulation annals-parasitology.eunih.govuniprot.org
Fungal Infection (Chalkbrood)NF-κB SignalingUpregulation nih.gov
Protein Nutrition (Pollen)Nutrient-Sensing PathwaysModulation researchgate.netnih.govresearchgate.net

Post-Transcriptional and Translational Control Mechanisms Affecting this compound Production

While transcriptional control is a major regulatory point, post-transcriptional and translational mechanisms also influence the final production of this compound. In some insects, different isoforms of antimicrobial peptides can arise from post-translational modifications. plos.org For Abaecin, the precursor protein undergoes proteolytic processing to remove the signal peptide, yielding the mature, active peptide. bee.or.kr

Interestingly, some proline-rich antimicrobial peptides, such as drosocin (B118338) and apidaecin, undergo O-glycosylation, a post-translational modification that is crucial for their full activity. nih.govmdpi.com However, Abaecin from Apis mellifera is not O-glycosylated. mdpi.com This highlights a key difference in the post-translational processing of this particular peptide.

Subcellular Localization and Trafficking of this compound mRNA and Protein

Following its synthesis, this compound is destined for secretion out of the cell to combat extracellular pathogens. The 19-amino-acid signal peptide at the N-terminus of the precursor protein directs the nascent polypeptide chain into the endoplasmic reticulum, the first step in the secretory pathway. bee.or.kr From the endoplasmic reticulum, the protein is likely transported through the Golgi apparatus for further processing and packaging into vesicles. These vesicles then fuse with the cell membrane, releasing the mature Abaecin peptide into the hemolymph, the insect equivalent of blood. uniprot.org

The subcellular localization of the Abaecin protein is therefore primarily extracellular, where it can directly interact with and neutralize bacteria. uniprot.org This is supported by its detection in the hemolymph of honey bees following an immune challenge. nih.gov While the precise trafficking routes of Abaecin mRNA within the cell are not well-documented, it is synthesized in the nucleus and then exported to the cytoplasm for translation on ribosomes, with those destined for secretion being targeted to the endoplasmic reticulum. The proteins that interact with lncRNA LOC113219358, which is involved in the honey bee's immune response, have been found to be located in the cytoplasm, nucleus, and mitochondria. researchgate.net

Biosynthesis, Processing, and Maturation of Abaecin Isoform 1

The production of the mature and active Abaecin (B1167496) isoform 1 peptide is a multi-step process that begins with the translation of its corresponding mRNA and concludes with the release of a functional antimicrobial molecule. This journey involves specific processing of a precursor peptide and precise cleavage events.

Precursor Peptide Processing and Cleavage Events

The initial translation product of the abaecin gene is a precursor peptide. In the Asiatic honeybee, the gene for abaecin is structured into two main parts: a pre-region, which codes for a signal peptide of 19 amino acids, and the mature region, which codes for the 34-amino-acid active peptide. nih.gov A notable characteristic of the abaecin precursor is the absence of a pro-region, which is found in many other antimicrobial peptides. nih.gov This structural feature suggests that the active peptide is generated once it is translocated into the endoplasmic reticulum, without the need for further processing to remove a pro-peptide. nih.gov

The primary cleavage event is the removal of the N-terminal signal peptide, which is essential for directing the nascent polypeptide into the secretory pathway. This cleavage occurs during or shortly after translocation across the endoplasmic reticulum membrane. In some abaecin-like (B1578668) peptides found in other species, such as the parasitic wasp Nasonia vitripennis, a dibasic cleavage site (RR) has been identified, indicating putative post-translational processing by enzymes that recognize such motifs. researchgate.net However, for honeybee Abaecin isoform 1, the primary processing event is the signal peptide cleavage.

In research settings, heterologous expression systems have been developed to produce abaecin. These systems often fuse the mature abaecin sequence to a larger protein, like thioredoxin or a SUMO tag, to ensure stability and prevent toxicity to the host cells. koreascience.krnih.gov In these artificial constructs, specific protease cleavage sites, such as for enterokinase or SUMO protease, are engineered between the fusion partner and the abaecin sequence to allow for the release of the pure, active peptide after purification. koreascience.krnih.gov

Table 1: Structure of the this compound Precursor Peptide

Component Length (Amino Acids) Function Cleavage
Signal Peptide (Pre-region) 19 Directs the precursor to the endoplasmic reticulum for secretion. Yes, cleaved off during translocation.
Mature Abaecin Peptide 34 The final, active antimicrobial peptide. Not applicable.
Pro-region 0 Absent in honeybee abaecin. Not applicable.

Post-Translational Modifications of this compound and Their Functional Consequences

Post-translational modifications (PTMs) are covalent changes to amino acids after protein synthesis that can profoundly impact a peptide's structure and function. mdpi.com In the case of this compound from Apis mellifera, it is characterized as a non-glycosylated antimicrobial peptide. nih.govmdpi.com This is in contrast to other insect antimicrobial peptides, like lebocins, which are known to be glycopeptides. mdpi.com

The functional characteristics of this compound are therefore primarily dictated by its amino acid sequence rather than by extensive PTMs. The peptide is notably rich in proline residues, containing 10 prolines out of 34 amino acids. nih.gov This high proline content is uniformly distributed and prevents the formation of a stable α-helical conformation, a common structure in other antimicrobial peptides. nih.govsb-peptide.com This unique structural feature is a direct consequence of its primary sequence, established during translation.

The functional consequences of its sequence are significant. The C-terminal region of the peptide is critical for its antimicrobial activity. theses.cz Research has shown that any single amino acid substitution in this conserved C-terminal part can result in an almost complete loss of its biological function. theses.cz This highlights the importance of the unaltered, post-translationally unmodified primary sequence for receptor binding and subsequent antimicrobial action. theses.cz While Abaecin itself is not glycosylated, other secreted proteins in insects can be modified by phosphorylation or O-GlcNAcylation, which can alter their function. frontiersin.org For example, N-linked glycans on the honeybee protein apalbumin2a are responsible for its ability to inhibit the growth of Paenibacillus larvae. researchgate.net

Table 2: Functional Consequences of this compound's Primary Structure

Structural Feature Description Functional Consequence
High Proline Content 10 proline residues are distributed throughout the 34-amino-acid sequence. nih.gov Prevents the formation of a stable α-helical structure. nih.gov
Cationic Nature Possesses a net positive charge of +4. nih.gov Facilitates interaction with negatively charged bacterial membranes. wikipedia.org
Conserved C-terminus The amino acid sequence at the C-terminal end is highly conserved. theses.cz Essential for antimicrobial activity; substitutions lead to loss of function. theses.cz
N-terminus The N-terminal region contains the binding sequence for the intracellular target DnaK. nih.govsb-peptide.com Allows the peptide to inhibit bacterial protein metabolism after entering the cell. nih.gov

Secretory Pathways and Release Mechanisms of Mature this compound

Abaecin is a secreted peptide, a key component of the humoral arm of the innate immune system in insects. researchgate.net Its synthesis and release are tightly regulated processes.

The journey begins in the fat body cells, which are the primary site for the production of antimicrobial peptides in insects. d-nb.info Upon an immune challenge, such as a bacterial infection, the genes encoding abaecin are strongly upregulated. plos.org The presence of a signal peptide on the N-terminus of the precursor protein directs the newly synthesized polypeptide to the classical secretory pathway, starting with translocation into the endoplasmic reticulum (ER). nih.gov

Within the ER and subsequently the Golgi apparatus, the peptide is folded and prepared for transport. As noted, for this compound, this process does not appear to involve complex PTMs like glycosylation. nih.gov The mature peptide, now stripped of its signal sequence, is packaged into secretory vesicles. These vesicles then transport the abaecin to the cell membrane for release.

The final step is the secretion of the active abaecin peptide from the fat body cells into the hemolymph, the insect equivalent of blood. nih.gov Once in the hemolymph, abaecin circulates throughout the insect's body, where it can encounter and act against invading pathogens. nih.gov This release mechanism ensures a rapid and systemic response to infection. The UniProt database entry for a related abaecin from Bombus pascuorum confirms its location as "Secreted" in the extracellular region. uniprot.org

Table 3: Overview of the Secretory Pathway for this compound

Step Location Description
1. Synthesis Ribosomes on the Rough Endoplasmic Reticulum (RER) of Fat Body Cells The abaecin gene is transcribed and translated into a precursor peptide. d-nb.info
2. Translocation & Processing Endoplasmic Reticulum (ER) The signal peptide directs the precursor into the ER lumen, where the signal peptide is cleaved off. nih.gov
3. Transport & Packaging Golgi Apparatus The mature peptide is transported through the Golgi, where it is sorted and packaged into secretory vesicles.
4. Release Cell Membrane of Fat Body Cells Secretory vesicles fuse with the plasma membrane, releasing mature abaecin into the hemolymph via exocytosis. nih.gov
5. Circulation Hemolymph Abaecin circulates systemically to reach sites of infection. nih.gov

Elucidating the Structure Function Paradigm of Abaecin Isoform 1

Advanced Structural Determination Methodologies Employed for Abaecin (B1167496) Isoform 1

The determination of the three-dimensional (3D) structure of peptides is crucial for understanding their mechanism of action. High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM) are the gold standards for such analyses. nih.govnih.govrcsb.org However, a definitive high-resolution 3D structure of native Abaecin isoform 1 obtained through these methods is not widely documented in scientific literature.

This is largely due to the peptide's unique primary sequence. Abaecin is a 34-amino acid peptide characterized by an exceptionally high content of proline residues (nearly 29%). sb-peptide.commdpi.com These prolines are distributed throughout the peptide's length, which structurally inhibits the formation of stable, regular secondary structures like α-helices or β-sheets. sb-peptide.commdpi.comresearchgate.net Proline-rich sequences tend to adopt more flexible and extended conformations, such as a polyproline II (PPII) helix, which are challenging to crystallize for X-ray diffraction. nih.gov

While a definitive NMR or crystal structure is elusive, other spectroscopic methods have provided significant insights. Circular Dichroism (CD) spectroscopy studies on Abaecin and similar proline-rich peptides have indicated that they adopt a "random coil" or disordered structure in aqueous solutions. nih.govresearchgate.net This inherent flexibility is a defining characteristic of Abaecin's conformation. arxiv.org

Table 1: Structural Characteristics of this compound and Their Impact on Structural Analysis

Characteristic Description Implication for Structural Determination
High Proline Content Contains 10 proline residues in its 34-amino acid sequence. sb-peptide.com Prevents formation of stable α-helical or β-sheet structures, making crystallization difficult. nih.gov
Cationic Nature Possesses a net positive charge, crucial for its function. nih.gov Can influence interactions and solubility but does not simplify structural analysis.
Flexibility Adopts a disordered, random-coil, or extended conformation in solution. nih.govresearchgate.net The lack of a single, stable conformation makes it a difficult target for static structural methods like X-ray crystallography. NMR is better suited for studying flexible molecules.

Identification of Key Structural Determinants and Functional Motifs within this compound

Despite the lack of a high-resolution 3D model, significant progress has been made in identifying the key structural features and functional motifs of Abaecin that are essential for its antimicrobial activity. Its mechanism is primarily non-lytic, meaning it does not kill bacteria by rupturing their cell membranes. annals-parasitology.eu Instead, it penetrates the cell to interact with an intracellular target. mdpi.com

The primary intracellular target of Abaecin has been identified as DnaK, a highly conserved bacterial heat shock protein (Hsp70) that is essential for protein folding and cellular stress response. researchgate.netnih.govnih.gov By binding to and inhibiting DnaK, Abaecin disrupts protein metabolism, leading to bacterial cell death. nih.gov

Computational analyses have predicted two potential DnaK-binding motifs within the Abaecin sequence nih.gov:

N-terminal motif: Located at residues 1-7 (¹YVPLPNV⁷).

C-terminal motif: Located at residues 25-31 (²⁵NPKIKWP³¹).

Interestingly, Abaecin lacks the conserved YL/IPRP or PRP motifs commonly found in other DnaK-binding antimicrobial peptides. researchgate.netnih.govnih.govroyalsocietypublishing.org This suggests that Abaecin utilizes an atypical binding mode or interacts with different sites on the DnaK protein, highlighting a unique structure-function relationship. nih.govroyalsocietypublishing.org

Table 2: Key Functional Motifs of this compound

Motif Sequence Position Predicted Function Supporting Evidence
YVPLPNV 1-7 (N-terminus) DnaK Binding Site Computational analysis; retained activity in C-terminal deletion mutant. nih.gov
NPKIKWP 25-31 (C-terminus) DnaK Binding Site Computational analysis. nih.gov
WPYPLPN 26-32 Atypical DnaK-binding element Identified via server analysis as a high-scoring DnaK-binding sequence. nih.govroyalsocietypublishing.org

Conformational Dynamics and Ligand Binding Interactions of this compound

Abaecin's function is defined by its interactions with both the bacterial cell membrane and its intracellular ligand, DnaK. While Abaecin on its own shows little to no activity against bacteria with intact cell envelopes, its potency is dramatically enhanced when co-administered with a pore-forming peptide, such as Hymenoptaecin. annals-parasitology.eunih.gov

This synergistic interaction is crucial. Hymenoptaecin disrupts the bacterial membrane, creating pores that allow Abaecin to translocate into the cytoplasm. nih.govroyalsocietypublishing.orgfraunhofer.de Once inside, Abaecin is free to engage with its primary ligand, DnaK. This two-step mechanism, where one peptide facilitates the entry of another, is a sophisticated aspect of the insect immune response. nih.gov The binding of Abaecin to DnaK is a critical event, and its flexible, extended conformation is thought to be advantageous for interacting with the substrate-binding cleft of the chaperone protein. royalsocietypublishing.org

Table 3: Ligand and Synergistic Interactions of this compound

Interacting Molecule Type of Interaction Role in Abaecin's Function
DnaK Primary Ligand Binding Intracellular target; binding inhibits DnaK's function, leading to disruption of protein metabolism and cell death. nih.govnih.gov
Hymenoptaecin Synergistic Partner A pore-forming peptide that increases the permeability of the bacterial cell membrane. annals-parasitology.eu
Bacterial Membrane Translocation Barrier Abaecin must cross the membrane to reach its target; this process is facilitated by synergistic peptides. nih.govroyalsocietypublishing.org

Impact of Targeted Amino Acid Substitutions and Modifications on this compound Activity

Structure-activity relationship studies, where parts of a peptide are altered to probe their function, have provided definitive evidence for the importance of specific regions of Abaecin.

In one key study, a modified version of Abaecin was created where the final five amino acids from the C-terminus were deleted, resulting in a truncated 29-amino-acid peptide. sb-peptide.comresearchgate.netnih.gov When this modified peptide was tested, it was found to retain its antimicrobial activity. sb-peptide.comnih.gov

This finding strongly supports the hypothesis that the N-terminal region is critical for Abaecin's function. The truncated peptide still contained the intact N-terminal DnaK binding motif (¹YVPLPNV⁷), which was sufficient to carry out its antibacterial action. nih.gov This experiment demonstrates that while the full-length peptide represents the native form, the core functionality is heavily localized to its N-terminal domain.

Table 4: Analysis of Modified this compound

Peptide Version Modification Key Motif(s) Present Observed Activity Conclusion
Abaecin (1-34) None (Full-length native peptide) N-terminal DnaK site, C-terminal DnaK site Potent antimicrobial activity in synergy with pore-forming peptides. nih.govnih.gov The native peptide is fully functional.
Abaecin (1-29) C-terminal deletion of 5 amino acids (QGY-OH). sb-peptide.comnih.gov N-terminal DnaK site Retained antimicrobial activity. sb-peptide.comnih.gov The N-terminal region is sufficient for the primary antimicrobial mechanism (DnaK binding). nih.gov

Mechanistic Insights into Abaecin Isoform 1 Biological Actions

Elucidation of Specific Cellular and Molecular Targets of Abaecin (B1167496) Isoform 1

Abaecin isoform 1, a proline-rich antimicrobial peptide (AMP) found in honeybees (Apis mellifera), employs a sophisticated, multi-pronged strategy to combat microbial invaders. d-nb.infomdpi.com Unlike many AMPs that primarily function by indiscriminately disrupting cell membranes, abaecin's efficacy lies in its ability to translocate across the bacterial membrane and engage with specific intracellular targets. d-nb.infoannals-parasitology.eu This targeted approach allows for potent antimicrobial action while minimizing damage to host cells.

A key and well-documented intracellular target of abaecin is the bacterial chaperone protein DnaK, which is the prokaryotic equivalent of Hsp70. nih.govwpmucdn.comasm.org Abaecin binds to DnaK, a crucial component of the cellular machinery responsible for proper protein folding. nih.govwpmucdn.com This interaction disrupts the chaperone's function, leading to a cascade of detrimental effects, including the accumulation of misfolded proteins and compromised protein metabolism. mdpi.comnih.govasm.org The binding region for DnaK has been predicted to be the WPYPLPN fragment of abaecin. asm.org

In addition to DnaK, abaecin is also known to interact with bacterial ribosomes, the cellular machinery responsible for protein synthesis. d-nb.infonih.govunits.it This interaction further contributes to the inhibition of protein production, a critical process for bacterial survival. d-nb.infounits.it The ability of abaecin to engage with multiple, vital intracellular components underscores its effectiveness as a broad-spectrum antimicrobial agent. nih.gov

Mechanisms of Membrane Interaction, Permeabilization, and Disruption by this compound

The initial interaction between this compound and a target microbe is governed by electrostatic forces. As a cationic peptide, it is drawn to the negatively charged components of bacterial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. asm.orgmdpi.com However, unlike many other antimicrobial peptides, abaecin does not primarily rely on lytic activity or the formation of stable pores to kill bacteria. annals-parasitology.euwpmucdn.com

Evidence suggests that abaecin translocates across the bacterial membrane in a non-lytic manner, particularly at lower, more physiologically relevant concentrations. d-nb.infowpmucdn.com This allows the peptide to reach its intracellular targets without causing significant immediate damage to the membrane. d-nb.info

Interestingly, the membrane-disrupting activity of abaecin can be significantly enhanced when it acts in concert with other pore-forming peptides. nih.govwpmucdn.comnih.gov For instance, when combined with hymenoptaecin, cecropin (B1577577) A, or stomoxyn, abaecin potentiates their membrane permeabilization effects. wpmucdn.comnih.gov This synergistic relationship allows abaecin to more effectively access its intracellular targets by taking advantage of the membrane disruption caused by its partner peptides. nih.govwpmucdn.com Atomic force microscopy has revealed that combining abaecin with sublethal concentrations of these pore-forming peptides leads to profound structural changes on the bacterial cell surface. nih.gov This suggests a cooperative mechanism where the pore-forming peptide creates an entry point for abaecin to execute its intracellular functions. wpmucdn.com

Intracellular Mechanisms of Action and Interference with Microbial Physiology

Once inside the microbial cell, this compound disrupts fundamental physiological processes, leading to cell death. annals-parasitology.eu Its intracellular mechanisms are multifaceted, targeting key cellular machinery.

Inhibition of Nucleic Acid Synthesis Pathways

While direct binding to nucleic acids is not considered the primary mechanism of abaecin, its activity can indirectly lead to the inhibition of DNA and RNA synthesis. d-nb.infonih.govpreprints.orgmdpi.com By disrupting protein synthesis and causing widespread protein misfolding, abaecin triggers a cellular stress response that can halt other essential processes, including nucleic acid replication and transcription. nih.govpreprints.orgmdpi.com Studies using Fourier-transform infrared spectroscopy on bacteria treated with fractions containing abaecin-like (B1578668) peptides showed structural modifications in the nucleic acid regions, indicating an interaction. d-nb.info

Perturbation of Protein Synthesis Machinery

A central aspect of abaecin's antimicrobial action is the severe disruption of the protein synthesis machinery. annals-parasitology.eud-nb.infounits.it This is achieved through at least two distinct but complementary mechanisms.

Firstly, as previously mentioned, abaecin binds to and inhibits the function of the DnaK chaperone protein. wpmucdn.comasm.org DnaK is vital for the correct folding of newly synthesized proteins. asm.org By inhibiting DnaK, abaecin causes an accumulation of misfolded, non-functional proteins, leading to a state of cellular chaos and eventual death. mdpi.comasm.org

Secondly, abaecin directly targets the bacterial ribosome, the site of protein synthesis. d-nb.infonih.govunits.it While the precise binding site is still under investigation, this interaction effectively halts the translation process, preventing the production of essential proteins required for bacterial survival. units.it This dual assault on both protein folding and synthesis makes abaecin a particularly potent inhibitor of microbial growth. wpmucdn.comasm.org

Immunomodulatory Activities of this compound in Host Systems

Beyond its direct antimicrobial actions, this compound also exhibits immunomodulatory functions, playing a role in orchestrating the host's immune response. nih.govfrontiersin.orgubc.ca In insects, antimicrobial peptides like abaecin are key components of the innate immune system, and their expression is often upregulated in response to infection. annals-parasitology.eumdpi.com

In a mouse model of ulcerative colitis, abaecin demonstrated significant immunomodulatory effects. nih.gov It was shown to reduce the concentration of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ. nih.gov Furthermore, it decreased the phosphorylation of proteins in the NF-κB and MAPK inflammatory signaling pathways, which are key regulators of the inflammatory response. nih.gov This ability to dampen excessive inflammation highlights a crucial role for abaecin in maintaining tissue homeostasis during an immune challenge.

This modulation of the host's inflammatory pathways, combined with its direct antimicrobial properties, suggests that abaecin acts as a multifaceted host defense peptide, capable of both eliminating pathogens and controlling the host's response to them. ubc.canih.gov

Role of this compound in Modulating Host Immune Signaling Pathways

The expression and activity of this compound, a critical component of the insect humoral immune response, are intricately regulated by a network of host immune signaling pathways. These pathways are activated by pathogen-associated molecular patterns (PAMPs) and lead to the synthesis of antimicrobial peptides (AMPs), including Abaecin. The primary pathways involved in this regulation are the Immune deficiency (Imd) and, to a lesser and more debated extent, the Toll and JAK/STAT pathways.

The induction of this compound is predominantly controlled by the Imd signaling pathway. annals-parasitology.eunih.gov This pathway is a cornerstone of the insect's defense against Gram-negative bacteria. wikipedia.orgfrontiersin.org The activation of the Imd pathway is initiated by the recognition of diaminopimelic acid (DAP)-type peptidoglycan, a component of the cell walls of most Gram-negative and certain Gram-positive bacteria, by peptidoglycan-recognition proteins (PGRPs). wikipedia.orgmdpi.com This recognition event triggers an intracellular cascade that recruits the adaptor protein IMD, leading to the activation of the NF-κB (nuclear factor kappa B) transcription factor Relish. wikipedia.orgmdpi.com Activated Relish then translocates into the nucleus of fat body cells, where it binds to specific sites on the promoters of AMP genes, thereby initiating the transcription of genes like abaecin. wikipedia.orgmdpi.com

Initial hypotheses suggested that abaecin expression might be regulated by both the Toll and Imd pathways. nih.govdntb.gov.uaresearchgate.net The Toll pathway, primarily activated by Lys-type peptidoglycan from Gram-positive bacteria and β-1,3-glucan from fungi, also culminates in the activation of NF-κB transcription factors, specifically Dorsal and Dif. nih.govmdpi.com However, subsequent research using RNA interference (RNAi) to silence the dorsal genes in the honey bee, Apis mellifera, demonstrated that the downregulation of Dorsal did not impact the expression of abaecin. nih.gov This finding strongly indicates that the Toll pathway is not directly involved in regulating the synthesis of this compound. nih.gov

The JAK/STAT (Janus kinase/signal transducers and activators of transcription) pathway represents another signaling cascade that can modulate AMP production, typically in response to septic injury or viral infections. nih.govnih.govresearchgate.net This pathway is triggered by cytokines, leading to the phosphorylation and activation of STAT transcription factors, which then induce the expression of target genes. nih.govresearchgate.net While the JAK/STAT pathway is crucial for certain immune responses, its direct regulatory role on this compound is not as clearly defined as that of the Imd pathway. In the insect gut, the Imd pathway, in conjunction with the JAK/STAT pathway and the Duox-ROS system, plays a key role in combating pathogens while managing symbiotic bacteria. nih.gov

The modulation of this compound expression is also influenced by the host's interactions with its microbiota and pathogens. For instance, a transcriptome analysis of honey bees revealed that symbiotic gut bacteria, such as Frischella perrara, can potently induce the expression of host genes, including abaecin. mdpi.com Conversely, certain pathogens can suppress the immune system by downregulating AMP expression. The Deformed wing virus (DWV), for example, has been shown to inhibit the expression of the dorsal-1A gene, a key component of the Toll pathway, and early research indicated that DWV infection led to the downregulation of abaecin expression. annals-parasitology.eu

Table 1: Major Immune Signaling Pathways and their Interaction with this compound Expression

Signaling PathwayPrimary Activator(s)Key Transcription FactorRole in this compound RegulationSupporting Evidence
Imd Pathway DAP-type peptidoglycan (Gram-negative bacteria)Relish (NF-κB family)Primary regulator: Directly induces gene expression. annals-parasitology.eunih.govActivation by Gram-negative bacteria leads to increased Abaecin expression. annals-parasitology.eu
Toll Pathway Lys-type peptidoglycan (Gram-positive bacteria), Fungal β-glucansDorsal/Dif (NF-κB family)No direct role: Not involved in the induction of gene expression. nih.govRNAi silencing of dorsal genes did not affect Abaecin expression. nih.gov
JAK/STAT Pathway Cytokines (in response to septic injury, viral infection)STAT (Signal Transducer and Activator of Transcription)Indirect/Context-dependent role: Contributes to overall gut immunity. nih.govnih.govWorks alongside the Imd pathway in the gut to manage pathogens. nih.gov

Table 2: Research Findings on the Modulation of this compound Expression

Study FocusOrganismStimulus/ConditionKey FindingReference(s)
Pathway Regulation Apis mellifera (Honey Bee)RNAi silencing of dorsal genesAbaecin expression was not affected, indicating no regulation by the Toll pathway. nih.gov
Pathogen Interaction Apis mellifera (Honey Bee)Deformed Wing Virus (DWV) infectionEarly studies showed downregulation of abaecin expression in mixed infections. annals-parasitology.eu
Gut Microbiota Apis mellifera (Honey Bee)Gut symbiont Frischella perraraInduced the expression of host genes, including abaecin. mdpi.com
Bacterial Challenge Bombus terrestris (Bumblebee)Escherichia coli infectionHigh expression of the abaecin gene was observed as early as 4 hours post-infection. researchgate.net

Biological Roles and Physiological Significance of Abaecin Isoform 1

Contribution of Abaecin (B1167496) Isoform 1 to Innate Immune Defense in Invertebrate Systems

Abaecin isoform 1 is a key effector molecule in the innate immunity of insects, providing a rapid and broad-spectrum defense against microbial invaders. d-nb.inforesearchgate.net Its expression is primarily regulated by the Immune Deficiency (Imd) signaling pathway, which is typically activated by Gram-negative bacteria. annals-parasitology.eunih.gov However, some evidence suggests that the Toll pathway, usually responsive to Gram-positive bacteria and fungi, can also be involved in its regulation. researchgate.netbiorxiv.org

The mechanism of action for abaecin differs from many other antimicrobial peptides that function by creating pores in bacterial membranes. annals-parasitology.eu Instead, abaecin enters the bacterial cell and impairs metabolic functions, such as by inhibiting protein synthesis through interaction with the bacterial chaperone DnaK. annals-parasitology.eunih.govnih.gov While its activity when acting alone can be modest under physiological conditions, its true strength lies in synergistic interactions with other antimicrobial peptides (AMPs). nih.govplos.org For instance, hymenoptaecin, another insect AMP, can increase the permeability of bacterial cell membranes, which facilitates the entry of abaecin to reach its intracellular target. annals-parasitology.eunih.govfraunhofer.de This potentiation allows for a more effective antimicrobial response at lower peptide concentrations. nih.govfraunhofer.de Abaecin is primarily active against Gram-positive bacteria and to a lesser degree, Gram-negative bacteria. annals-parasitology.eu

Role in Pathogen Clearance and Enhancement of Host Resistance to Infection

The expression of the gene encoding abaecin is rapidly and significantly upregulated following a microbial challenge, indicating its direct role in pathogen clearance. theses.czresearchgate.netannals-parasitology.eu This response is not limited to bacteria; studies in the leaf-cutting ant Atta cephalotes have shown a nearly 200-fold increase in abaecin expression 48 hours after being challenged with the entomopathogenic fungus Metarhizium anisopliae. pensoft.net This suggests abaecin contributes to antifungal defenses as well. pensoft.net

The efficacy of the abaecin response can be a critical factor in host resistance. Research has demonstrated that the potency of abaecin is a heritable trait, suggesting that the level of its expression could serve as a molecular marker for selecting disease-resistant honey bee colonies. theses.czannals-parasitology.eu Abaecin is thought to function as a complementary defense, acting as a backup against bacteria that may have developed resistance to other primary AMPs like apidaecin. plos.org

However, various pathogens have evolved mechanisms to counteract this immune response. The microsporidian parasite Nosema ceranae can cause transient immunosuppression in honey bees by downregulating the expression of abaecin and other AMPs in the initial days of infection. annals-parasitology.eu Similarly, the Deformed Wing Virus (DWV) has been shown to suppress abaecin expression. annals-parasitology.eu The interaction with the parasitic mite Varroa destructor is more complex, with some studies reporting decreased abaecin expression in infested bees, while others note an upregulation, possibly influenced by secondary bacterial or viral infections introduced by the mite. annals-parasitology.euplos.org

Interactions of this compound with Commensal Microbiota and Gut Homeostasis

The gut microbiota plays a crucial role in modulating the host's immune system, and this interaction involves antimicrobial peptides like abaecin. The composition of the gut microbiota can directly influence the expression of abaecin. mdpi.com A transcriptome analysis of honey bees revealed that different commensal gut bacteria induce varying levels of AMP expression. mdpi.com For example, the symbiont Frischella perrara was found to be a more potent inducer of abaecin gene expression compared to another common gut bacterium, Snodgrassella alvi. mdpi.com

Developmental and Environmental Regulation of this compound Expression and Activity

The expression and activity of abaecin are not static but are dynamically regulated by a host of developmental and environmental factors. annals-parasitology.eunih.gov

Developmental Regulation: Abaecin is expressed throughout the honey bee life cycle, from the larval and pupal stages to adulthood. theses.czannals-parasitology.eu Expression levels, however, vary significantly with age and developmental stage. annals-parasitology.eubiorxiv.org For instance, one study found that in honey bee larvae exposed to the pesticide thiamethoxam, abaecin expression was downregulated in six-day-old larvae but upregulated in nine and fifteen-day-old larvae. annals-parasitology.eu In pupae, the immune response to Varroa mites differs between developmental phases, with a majority of immune-related genes, including abaecin, being significantly upregulated only in the later, brown-eyed pupal stage compared to the earlier white-eyed stage. plos.org Furthermore, social roles tied to age (age polyethism) also influence expression; older bees, such as guards and foragers, exhibit higher levels of abaecin expression than younger nurse bees. biorxiv.org

Environmental Regulation: External factors heavily influence abaecin expression.

Nutrition: The quality of diet, particularly protein content, is a significant regulator. mdpi.com Studies have shown that honey bees fed pollen-supplemented diets have markedly increased abaecin gene expression compared to those on a no-protein diet. mdpi.com The type of pollen also matters, with Asparagus pollen specifically noted to significantly boost abaecin expression. mdpi.com

Pesticide Exposure: Neonicotinoid insecticides, such as thiamethoxam, have complex and often detrimental effects on bee immunity. annals-parasitology.euplos.org Exposure can compromise the immune response, leading to downregulation of abaecin expression, particularly in Varroa-infested pupae, potentially increasing their susceptibility to disease. plos.org

Pathogen and Parasite Pressure: As detailed previously, the presence of pathogens and parasites is a primary driver of abaecin regulation. Infections with N. ceranae or DWV can suppress its expression, while challenges with fungi or certain bacteria can strongly induce it. annals-parasitology.eupensoft.net

The following table summarizes key research findings on the regulation of Abaecin expression.

FactorOrganismEffect on Abaecin ExpressionSource
Fungal Infection (M. anisopliae)Leaf-cutting Ant (A. cephalotes)Upregulation pensoft.net
Parasitic Mite (V. destructor)Honey Bee (A. mellifera)Upregulation (in pupae) plos.org
Viral Infection (DWV)Honey Bee (A. mellifera)Downregulation annals-parasitology.eu
Microsporidian Infection (N. ceranae)Honey Bee (A. mellifera)Downregulation (transient) annals-parasitology.eu
Pesticide (Thiamethoxam)Honey Bee (A. mellifera)Downregulation (in young larvae and Varroa-infested pupae) annals-parasitology.euplos.org
Protein/Pollen DietHoney Bee (A. mellifera)Upregulation mdpi.com
Developmental Stage (Older Age/Forager)Stingless Bees & Honey BeesUpregulation (compared to younger nurses) biorxiv.org
Gut Symbiont (F. perrara)Honey Bee (A. mellifera)Upregulation mdpi.com

Evolutionary Biology and Comparative Genomics of Abaecin Isoform 1

Phylogenetic Analysis and Evolutionary Relationships of Abaecin (B1167496) Isoform 1 within Peptide Families

Phylogenetic analyses have been instrumental in understanding the evolutionary placement of abaecin isoform 1 among other antimicrobial peptides (AMPs). Abaecin belongs to a group of proline-rich peptides and is distinguished by its high proline content, which prevents the formation of α-helical structures. sb-peptide.comd-nb.info

A comprehensive phylogenetic analysis of various insect AMPs has categorized abaecin into a distinct group that also includes lebocin, drosocin (B118338), coleoptericin, hymenoptaecin, and apidaecin. mdpi.com This grouping suggests a shared evolutionary history and potentially similar structural or functional characteristics. For instance, lebocins, found in lepidopteran insects, share a 41% sequence identity with A. mellifera abaecin. mdpi.com

Within the Hymenoptera order, abaecin is found in bees, ants, and some wasps. nih.gov Phylogenetic studies comparing AMPs in the Asiatic honeybee (Apis cerana) and the Western honeybee (Apis mellifera) show that abaecin cDNA genes have a relatively close evolutionary relationship with hymenoptaecin cDNA genes. nih.gov The analysis suggests that the various abaecin cDNA genes within a single honeybee species are paralogous, meaning they arose from gene duplication events, and the peptides they encode are allelic variants. nih.govplos.org

Abaecin's evolutionary lineage places it within a broader family of antimicrobial peptides that have diversified across different insect orders. The presence of abaecin-like (B1578668) genes in various species, such as the housefly Musca domestica and the parasitic wasp Nasonia vitripennis, further highlights the ancient origins and subsequent diversification of this peptide family. researchgate.netresearchgate.net

Conservation and Divergence Patterns of this compound Sequences Across Species

The sequences of this compound and its orthologs exhibit both conservation and divergence across different species, reflecting a balance between maintaining essential functions and adapting to new pathogenic threats.

Conservation: The core structure of abaecin, characterized by a high proline content and a lack of cysteine residues, is a conserved feature. d-nb.info The distribution of proline residues along the peptide chain is relatively uniform, which is critical for its structure and function. sb-peptide.comd-nb.info In a study comparing AMPs across 12 bumblebee species, the coding regions of abaecin were found to be highly conserved. umons.ac.be

Divergence: Despite the conservation of the core structure, significant divergence is observed in the number of abaecin genes and the amino acid sequences of the mature peptides between species. For example, the Asiatic honeybee (Apis cerana) has 11 different abaecin cDNA genes that code for two different abaecin peptides, while the Western honeybee (Apis mellifera) has a smaller number of reported abaecin genes. nih.govplos.org This difference in the number of AMP genes may be linked to different pathogen pressures and the history of domestication. plos.org

In Apis cerana, the abaecin precursor gene consists of a pre-region and a mature region, but lacks a pro-region. nih.govplos.org This is a point of divergence from some other AMPs that require post-translational processing of a pro-peptide. One particular abaecin peptide in A. mellifera, termed AmAb2, shows significant variation with a 5-amino acid extension at the N-terminus and a 6-amino acid absence at the C-terminus compared to other honeybee abaecins. nih.govplos.org

The table below illustrates the presence of Abaecin and its orthologs in various insect species, highlighting its distribution within Hymenoptera and beyond.

SpeciesCommon NameOrderFamilyAbaecin Presence
Apis melliferaWestern HoneybeeHymenopteraApidaeYes
Apis ceranaAsiatic HoneybeeHymenopteraApidaeYes
Bombus pascuorumEuropean BumblebeeHymenopteraApidaeYes
Bombus ignitusBumblebeeHymenopteraApidaeYes
Bombus vosnesenskiiYellow-faced BumblebeeHymenopteraApidaeYes
Melipona bicolorStingless BeeHymenopteraApidaeYes
Frieseomelitta variaStingless BeeHymenopteraApidaeYes
Heterotrigona itamaStingless BeeHymenopteraApidaeYes
Eufriesea mexicanaOrchid BeeHymenopteraApidaeYes
Ceratina calcarataSmall Carpenter BeeHymenopteraApidaeYes
Pogonomyrmex barbatusRed Harvester AntHymenopteraFormicidaeYes
Acromyrmex echinatiorPanamanian Leafcutter AntHymenopteraFormicidaeYes
Harpegnathos saltatorJerdon's Jumping AntHymenopteraFormicidaeYes
Temnothorax curvispinosusAntHymenopteraFormicidaeYes
Temnothorax longispinosusAntHymenopteraFormicidaeYes
Trachymyrmex septentrionalisFungus-growing AntHymenopteraFormicidaeYes
Odynerus spinipesPotter WaspHymenopteraVespidaeYes
Neodiprion leconteiRedheaded Pine SawflyHymenopteraDiprionidaeYes

This table is generated based on data from the InterPro and UniProt databases. ebi.ac.ukuniprot.org

Adaptive Evolution and Selective Pressures Shaping this compound Diversity

The diversity observed in this compound and its related peptides is a product of adaptive evolution driven by selective pressures, primarily from pathogens. The "Red Queen" hypothesis, which describes the co-evolutionary arms race between hosts and parasites, is a fitting model for the evolution of AMPs like abaecin.

Gene Duplication and Diversification: Gene duplication is a major mechanism driving the evolution of new functions in AMPs. researchgate.netresearchgate.net The presence of multiple paralogous abaecin genes in honeybees is evidence of this process. nih.govplos.org Following duplication, these genes can diverge, leading to a repertoire of peptides with potentially different specificities against a range of pathogens. This diversification is thought to be accelerated by positive Darwinian selection, which favors amino acid substitutions that confer a selective advantage. mdpi.com

Selective Pressures: The variation in the number and sequence of abaecin genes between Apis cerana and Apis mellifera suggests they have been subjected to different selective pressures. nih.govplos.org The higher diversity of AMPs, including abaecin variants, in the Asiatic honeybee may be an adaptation to a greater diversity of pathogens in its natural environment compared to the more domesticated Western honeybee. nih.govplos.org

Studies on bumblebees have shown that AMP genes, including abaecin, evolve much faster than non-immune genes, although purifying selection (which removes deleterious mutations) appears to be the dominant force acting on these genes in the species studied. umons.ac.be This indicates that while there is pressure to maintain the essential functions of these peptides, there is also rapid evolution, likely in response to specific pathogen challenges.

The evolution of AMPs is not solely driven by direct interaction with pathogens. In social insects, the evolution of the immune system is also shaped by the social structure and the associated risks of disease transmission within a colony. umons.ac.be

Advanced Methodologies and Research Approaches in Abaecin Isoform 1 Investigations

Genetic Engineering and Gene Editing Techniques for Modulating Abaecin (B1167496) Isoform 1 Expression

Genetic engineering has been a cornerstone in producing Abaecin for research purposes, overcoming the limitations of isolation from natural sources.

Recombinant Expression Systems: To circumvent the high cost and small-scale nature of chemical peptide synthesis, researchers have turned to prokaryotic and eukaryotic expression systems. sb-peptide.com A notable example is the use of a novel vector system, pKSEC1, in Escherichia coli to express a fusion protein of Abaecin with a 6xHis-SUMO (small ubiquitin-related modifier) tag. sb-peptide.com This approach enhances the solubility and prevents the degradation of the recombinant peptide. sb-peptide.com The fusion sequences have been codon-optimized to maximize expression levels, with the combination of the native SUMO sequence and codon-optimized abaecin showing the highest yield of soluble protein. sb-peptide.com

Yeast Expression Systems: The yeast Pichia pastoris has also been successfully employed as a host for the heterologous expression of Abaecin from Apis mellifera. d-nb.inforesearchgate.net This system offers advantages such as post-translational modifications and extracellular secretion of the peptide, which simplifies the purification process. d-nb.info Using the pPIC9 expression vector, researchers have achieved efficient production of recombinant Abaecin. d-nb.info

Gene Expression Modulation Studies: While direct gene editing of the abaecin gene itself is not widely reported, studies have investigated the modulation of its expression in response to various stimuli. Techniques like quantitative PCR (qPCR) are used to measure the relative expression of the abaecin gene in honey bees under different conditions, such as after exposure to pathogens or varying diets. mdpi.complos.org This provides insights into the regulatory pathways that control Abaecin production. mdpi.com For instance, studies have shown that the expression of the abaecin gene is upregulated in honey bee larvae infected with Sacbrood virus (CSBV). frontiersin.org

Technique Organism/System Purpose Key Findings
Recombinant ExpressionEscherichia coli (with pKSEC1 vector and SUMO fusion tag)High-yield production of AbaecinEnhanced solubility and prevention of degradation; codon optimization increased expression. sb-peptide.com
Heterologous ExpressionPichia pastoris (with pPIC9 vector)Production of recombinant AbaecinExtracellular expression simplifies purification and maintains peptide activity. d-nb.inforesearchgate.net
Quantitative PCR (qPCR)Honey bees (Apis mellifera)Measure gene expression levelsAbaecin gene expression is influenced by diet and pathogen exposure. mdpi.complos.orgfrontiersin.org

Biophysical and Biochemical Assays for Characterizing Abaecin Isoform 1 Interactions and Activity

A range of biophysical and biochemical assays have been critical in defining the functional characteristics of this compound.

Antimicrobial Activity Assays: The primary function of Abaecin is its antimicrobial activity, which is typically assessed using assays that measure the minimum inhibitory concentration (MIC). These assays determine the lowest concentration of the peptide required to inhibit the visible growth of a particular microorganism. mdpi.com Studies have shown that while Abaecin alone has weak or no detectable activity against some Gram-negative bacteria like E. coli, its potency is significantly enhanced when combined with other AMPs like hymenoptaecin, cecropin (B1577577) A, or stomoxyn. wpmucdn.comnih.govnih.gov

Membrane Permeabilization Assays: To understand how Abaecin and its partner peptides affect bacterial membranes, researchers use cell permeabilization assays. One such method involves using E. coli strains that express cytoplasmic β-galactosidase. The release of this enzyme indicates membrane damage. wpmucdn.com Another technique is the crystal violet uptake assay, where the amount of dye taken up by bacterial cells correlates with membrane permeability changes. mdpi.com These studies reveal that Abaecin can increase the membrane permeabilization effects of pore-forming peptides. nih.gov

Peptide-Protein Interaction Assays: Fluorescence Resonance Energy Transfer (FRET)-based quenching assays have been developed to identify intracellular targets of Abaecin. wpmucdn.com This technique was used to demonstrate that Abaecin interacts with the bacterial chaperone protein DnaK, but only after the bacterial membrane has been compromised by a pore-forming peptide like hymenoptaecin. wpmucdn.comnih.gov

Mass Spectrometry: Mass spectrometry techniques, such as electrospray ionization (ESI), are used for the precise characterization of purified peptides, confirming their molecular mass. unl.pt This is a fundamental step after purification to ensure the correct peptide is being studied.

Assay Type Methodology Purpose Key Findings
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC)Determine the effective concentration against microbesAbaecin shows synergistic activity with pore-forming peptides. wpmucdn.comnih.govnih.gov
Membrane Permeabilizationβ-galactosidase release assay, Crystal violet uptakeAssess damage to bacterial membranesAbaecin enhances the membrane-disrupting effects of other AMPs. mdpi.comwpmucdn.comnih.gov
Peptide-Protein InteractionFRET-based quenching assayIdentify intracellular binding partnersAbaecin interacts with the bacterial chaperone DnaK. wpmucdn.comnih.gov
Peptide CharacterizationMass Spectrometry (ESI)Confirm molecular weight of purified peptidesVerifies the identity and purity of the peptide. unl.pt

In Vitro Cell-Based and Acellular Model Systems for Studying this compound Function

In vitro models are essential for dissecting the molecular mechanisms of Abaecin's action in a controlled environment.

Cell-Based Systems: The primary cell-based models are bacterial cultures, such as E. coli and Bacillus subtilis. sb-peptide.comwpmucdn.com These are used for MIC testing, growth inhibition assays, and membrane permeabilization studies. sb-peptide.comwpmucdn.com For example, E. coli strain D31 has been used to show that Abaecin alone has no detectable antibacterial activity, but completely suppresses growth when combined with hymenoptaecin. wpmucdn.com

Acellular Systems: Acellular models are used to study specific molecular interactions without the complexity of a living cell. This includes using purified bacterial components. For instance, the interaction between Abaecin and its intracellular target DnaK was confirmed using a peptide-protein interaction assay with purified, labeled components in a cell-free environment. wpmucdn.com These systems allow for the precise measurement of binding affinities and kinetics.

In Vivo Animal Models for Assessing Physiological Roles of this compound

While much of the research on Abaecin is conducted on insects, some studies have begun to explore its effects in mammalian models.

Insect Models: The honey bee (Apis mellifera) and the greater wax moth (Galleria mellonella) are common in vivo models. mdpi.comunl.pt In honey bees, researchers study the natural expression of abaecin in response to diet or infection by pathogens like Varroa destructor mites or various viruses. mdpi.comannals-parasitology.eu Hemolymph is extracted from these insects to purify and characterize native peptides. unl.pt

Mammalian Models: A significant recent development has been the use of mouse models to investigate the therapeutic potential of Abaecin. In a study using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of ulcerative colitis, rectal administration of Abaecin was shown to significantly alleviate histological damage and reduce the concentration of pro-inflammatory cytokines. nih.gov This suggests a role for Abaecin in modulating inflammatory signaling pathways and gut microbiota in mammals. nih.gov

Advanced Microscopy and Imaging Techniques for Visualizing this compound Localization and Interactions

Advanced microscopy provides visual evidence of the effects of Abaecin on bacterial cells.

Atomic Force Microscopy (AFM): AFM is a powerful technique used to visualize the surface of bacterial cells at high resolution. Studies have used AFM to show the profound structural changes that occur on the surface of E. coli when exposed to a combination of Abaecin and a pore-forming peptide like hymenoptaecin or cecropin A. wpmucdn.comnih.gov While untreated bacteria maintain their typical rod shape, those treated with the peptide combination appear lumpy and irregular, indicating severe damage to the cell envelope. wpmucdn.com

Fluorescence Microscopy: Though less specifically detailed for this compound in the provided context, fluorescence microscopy is a widely used technique to visualize the localization of labeled peptides within cells or to monitor membrane permeabilization using fluorescent dyes. nih.gov For instance, techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can provide detailed information about the interactions of peptides with model membranes. acs.org

Systems Biology Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) Applied to this compound Research

Systems biology approaches provide a holistic view of the biological processes involving Abaecin. nih.gov

Transcriptomics: RNA-sequencing (RNA-Seq) is a powerful transcriptomic tool used to analyze the global gene expression profile of an organism in response to a specific condition. Several studies have used this approach in honey bees to investigate how abaecin gene expression changes in response to viral infections (like CSBV), pesticide exposure, or immune challenges. frontiersin.orgfrontiersin.orgplos.org For example, transcriptome analysis revealed that abaecin expression is significantly upregulated in honey bee larvae infected with CSBV and in bees exposed to the fungicide carbendazim. frontiersin.orgfrontiersin.org

Proteomics: Proteomic techniques aim to identify and quantify the entire set of proteins in a biological sample. In the context of Abaecin research, proteomics has been used to analyze the protein composition of honey bee hemolymph following an immune challenge. researchgate.net While detecting small peptides like Abaecin directly can be challenging with some methods like 2D-DIGE, these studies provide a broader picture of the immune response in which Abaecin plays a part. researchgate.net

Metabolomics: While not as extensively documented for this compound specifically, metabolomics, the study of small molecule metabolites, is a key part of systems biology. In the mouse model of colitis, while the focus was on cytokines and signaling proteins, the study also noted that Abaecin improved the composition of intestinal microorganisms, which would have a significant metabolic impact. nih.gov

Future Research Directions and Translational Potential for Abaecin Isoform 1

Identification of Novel Mechanisms and Unexplored Biological Functions of Abaecin (B1167496) Isoform 1

While the primary function of Abaecin is recognized as antimicrobial, future research should delve into a more nuanced understanding of its mechanisms and explore biological functions beyond direct pathogen killing.

Current knowledge indicates that abaecin interacts with the bacterial chaperone protein DnaK, thereby disrupting protein folding. sb-peptide.comfrontiersin.orgnih.gov Its antimicrobial efficacy is significantly enhanced when acting in concert with pore-forming peptides, which facilitate its entry into bacterial cells. nih.gov This synergistic activity suggests a complex mode of action that warrants further investigation. Future studies could focus on:

Elucidating the precise molecular interactions between Abaecin isoform 1 and DnaK from various bacterial species. This could lead to the design of more potent and specific DnaK inhibitors.

Investigating the potentiation mechanism with a wider range of pore-forming peptides to understand the structural and functional requirements for this synergy.

Exploring other potential intracellular targets of this compound, as many antimicrobial peptides are known to have multiple modes of action.

Beyond its antimicrobial role, recent evidence suggests that Abaecin possesses immunomodulatory properties. A study demonstrated that Abaecin can alleviate colitis in mice by reducing pro-inflammatory cytokines and modulating inflammatory signaling pathways such as NF-κB and MAPK. ebi.ac.uk This opens up exciting possibilities for its use in treating inflammatory conditions. Unexplored biological functions that merit investigation include:

Anti-inflammatory and Immunomodulatory Effects: Detailed mechanistic studies are needed to understand how this compound modulates the immune system. This could involve identifying its specific receptors on immune cells and dissecting the downstream signaling pathways.

Wound Healing: As an immune-related peptide, its role in tissue repair and regeneration processes is a plausible area of inquiry.

Anticancer Activity: The potential of various antimicrobial peptides to selectively target and kill cancer cells is an active area of research. nih.govnih.gov Screening this compound for such activity could unveil novel therapeutic applications.

Exploration of this compound as a Biomarker for Physiological States

The expression of Abaecin is closely linked to the immune status of an insect. This makes this compound a potential biomarker for assessing bee health and disease states.

Transcriptomic and proteomic studies have consistently shown that abaecin expression is significantly upregulated in response to bacterial infections and other immune challenges in bees. nih.govnih.govmdpi.com This robust immune response makes it a reliable indicator of an active infection.

Future research in this area could focus on:

Developing quantitative assays to measure this compound levels in bee hemolymph. This could provide a rapid and sensitive diagnostic tool for detecting infections in bee populations.

Correlating this compound levels with specific pathogens to determine if a differential expression pattern can be used to identify the causative agent of an infection.

Using this compound as a marker for immune competence. Research has suggested that the potency of abaecin is heritable and could be used to select for bee colonies with enhanced disease resistance. annals-parasitology.eu

Monitoring bee health in response to environmental stressors. A recent study utilized MALDI profiling of the honey bee hemolymph peptidome, including abaecin, to monitor the immune status of bees exposed to various environmental and management factors. poshbee.eu This approach could be refined to specifically track this compound as a key indicator of bee health at a landscape scale.

Research FocusPotential ApplicationSupporting Evidence
Quantitative Assay DevelopmentRapid diagnosis of infections in bee colonies.Upregulation of abaecin upon infection. nih.govnih.gov
Pathogen-Specific ExpressionIdentification of specific infectious agents.Differential immune response to various pathogens.
Marker for Immune CompetenceSelective breeding of disease-resistant bee colonies.Heritable nature of abaecin potency. annals-parasitology.eu
Environmental Stress MonitoringAssessing the impact of environmental stressors on bee health.Use of peptidome profiles, including abaecin, as immune markers. poshbee.eu

Development of Advanced Structural Biology Techniques for this compound Investigations

A detailed understanding of the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for rational drug design. While the primary sequence is known, high-resolution structural information is lacking. novoprolabs.com Advanced structural biology techniques can provide these critical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of peptides in solution, mimicking their natural environment. researchgate.net It can be used to determine the solution structure of this compound and to study its interaction with binding partners like DnaK and membrane mimetics.

X-ray Crystallography: This technique can provide atomic-resolution structures of molecules in a crystalline state. mdpi.comdntb.gov.ua Although challenging for peptides, obtaining a crystal structure of this compound, potentially in complex with its target, would offer invaluable structural details.

Cryo-Electron Microscopy (Cryo-EM): For larger complexes, such as this compound bound to the ribosome or a larger protein like DnaK, cryo-EM could be a suitable technique to visualize the interaction at near-atomic resolution.

These techniques will be instrumental in understanding the structure-function relationship of this compound and will guide the design of synthetic analogues with improved activity and stability.

Integration of this compound Research within Integrative Omics and Computational Biology Frameworks

To gain a holistic understanding of the role of this compound in bee biology and its translational potential, it is essential to integrate research findings within a broader systems biology context using omics and computational approaches.

Integrative Omics:

Transcriptomics: Studies have already shown the upregulation of the abaecin gene in Bombus terrestris following an immune challenge. nih.govmdpi.com Future transcriptomic analyses can provide a more comprehensive picture of the gene regulatory networks that control this compound expression and its co-regulated genes in response to various stimuli.

Proteomics: Proteomic analysis of bee hemolymph has confirmed the increased abundance of abaecin protein during infection. nih.govproteomexchange.orgmdpi.com Quantitative proteomics can be used to precisely measure the levels of this compound and other immune-related proteins, providing insights into the dynamics of the immune response. A label-free quantitative proteomics study on Bombus terrestris hemolymph after bacterial challenge with M. luteus showed a significant upregulation of abaecin with a fold-change of 5.97. nih.gov

Computational Biology:

Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the interaction of this compound with bacterial membranes and its intracellular target, DnaK, at an atomic level. dntb.gov.uamdpi.comnih.gov These simulations can provide dynamic insights into its mechanism of action and guide the design of new peptide analogues.

In Silico Screening: Computational tools can be used to screen for novel proline-rich antimicrobial peptides with potential DnaK modulating activity, as has been done to identify other potential PrAMPs. frontiersin.org This approach could be used to discover other isoforms or analogues of Abaecin with enhanced properties.

Structural Modeling: In the absence of experimental structures, computational methods can be used to predict the three-dimensional structure of this compound, providing a starting point for further functional and in silico studies. researchgate.netnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the tertiary structure of Abaecin isoform 1?

  • Methodological Answer : The tertiary structure of this compound can be predicted using integrated approaches such as mass spectrometry (MS) for molecular weight validation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and computational tools like I-TASSER for 3D modeling . Helical wheel analysis further clarifies hydrophilicity/hydrophobicity profiles based on amino acid polarity (e.g., nonpolar residues in yellow/green) . For reproducibility, ensure raw data (e.g., chromatograms, spectra) are included in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. How should researchers design in vivo experiments to evaluate the anti-inflammatory effects of this compound?

  • Methodological Answer : Use murine colitis models with standardized metrics: colon length, disease activity index (DAI), and spleen indices. Include control groups (e.g., untreated, vehicle) and ensure sample sizes (n ≥ 6) for statistical power. Randomization and blinding are critical to minimize bias. Data should be analyzed via PLS-DA (Partial Least Squares Discriminant Analysis) to identify key variables driving therapeutic effects . Follow CONSORT guidelines for reporting animal trials .

Q. What bioinformatics tools are suitable for identifying isoform-specific splicing events in Abaecin?

  • Methodological Answer : Tools like IsoformSwitchAnalyzeR enable genome-wide identification of isoform switches using RNA-seq data. For visualization, Vials provides multi-faceted analysis of exon usage, junction reads, and isoform frequencies, supporting comparative studies across datasets (e.g., TCGA) . Validate findings with orthogonal methods such as RT-qPCR or nanopore sequencing.

Advanced Research Questions

Q. How can conflicting data on this compound’s antimicrobial vs. immunomodulatory functions be resolved?

  • Methodological Answer : Conduct dose-response and time-course experiments to delineate context-dependent roles. Use transcriptomics (e.g., RNA-seq) to identify signaling pathways modulated by Abaecin. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, and address contradictions via meta-analysis of existing datasets . Report confounding variables (e.g., microbial load in colitis models) to enhance interpretability .

Q. What strategies are recommended for integrating multi-omics data to study this compound’s mechanism of action?

  • Methodological Answer : Combine proteomics (e.g., affinity purification-MS for interactomes), epigenomics (ATAC-seq for chromatin accessibility), and metabolomics (LC-MS for metabolite profiling). Use tools like Vials for coordinated visualization of multi-omics layers, ensuring statistical rigor (e.g., FDR correction) and biological replication. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How should researchers address reproducibility challenges in this compound studies?

  • Methodological Answer : Standardize protocols for peptide synthesis (e.g., solid-phase), storage conditions (lyophilized at −80°C), and bioactivity assays (e.g., MIC tests with reference strains). Publish detailed methods in supplementary materials, including batch-specific purity data and instrument calibration logs. Use platforms like Zenodo for raw data archiving .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects in heterogeneous populations?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability. For longitudinal data (e.g., body weight changes in murine studies), use repeated-measures ANOVA with post-hoc Tukey tests. Power analysis (α = 0.05, β = 0.2) should precede experiments to determine sample sizes. Report confidence intervals and effect sizes to avoid overinterpretation .

Methodological Resources

  • Structural Analysis : I-TASSER , PyMOL (for helical wheel visualization) .
  • Data Integration : IsoformSwitchAnalyzeR , Vials .
  • Experimental Design : CONSORT for animal studies , FINER criteria for hypothesis refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.